molecular formula C16H16F2N2O3 B5394128 N-(2,4-difluorophenyl)-N'-(3,4-dimethoxybenzyl)urea

N-(2,4-difluorophenyl)-N'-(3,4-dimethoxybenzyl)urea

Cat. No.: B5394128
M. Wt: 322.31 g/mol
InChI Key: QENYHBSTEKKEIG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-(3,4-dimethoxybenzyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3/c1-22-14-6-3-10(7-15(14)23-2)9-19-16(21)20-13-5-4-11(17)8-12(13)18/h3-8H,9H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYHBSTEKKEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-(3,4-dimethoxybenzyl)urea typically involves the reaction of 2,4-difluoroaniline with 3,4-dimethoxybenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-difluorophenyl)-N’-(3,4-dimethoxybenzyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-(3,4-dimethoxybenzyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-N’-(3,4-dimethoxyphenyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.

    N-(2,4-dichlorophenyl)-N’-(3,4-dimethoxybenzyl)urea: Chlorine atoms instead of fluorine atoms on the aromatic ring.

    N-(2,4-difluorophenyl)-N’-(3,4-dihydroxybenzyl)urea: Hydroxy groups instead of methoxy groups on the aromatic ring.

Uniqueness

N-(2,4-difluorophenyl)-N’-(3,4-dimethoxybenzyl)urea is unique due to the combination of fluorine and methoxy substituents, which can impart distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, while the methoxy groups can influence its reactivity and interaction with biological targets.

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